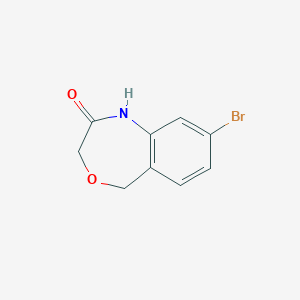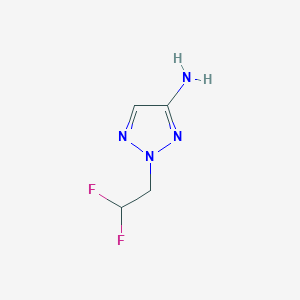
4-(5-Brom-1,3,4-thiadiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol” is a chemical compound with the CAS Number: 1343249-15-9 . It has a molecular weight of 257.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol . The InChI code for this compound is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H .Physical And Chemical Properties Analysis
The physical form of “4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol” is a powder . It is stored at room temperature .Wirkmechanismus
The mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has been shown to inhibit the activity of DNA gyrase, an enzyme involved in the replication of bacterial DNA. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in the replication of cancer cells.
Biochemical and Physiological Effects:
4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of cell membrane integrity. 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has also been shown to exhibit antioxidant properties and has been studied for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol in lab experiments include its relatively simple synthesis method, its potent biological activities, and its versatility as a building block for the synthesis of various functional materials. The limitations of using 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol, including the development of new synthetic methods for the preparation of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol derivatives with enhanced biological activities. The use of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol as a building block for the development of new materials with unique properties is also an area of interest. Further studies are needed to fully understand the mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol and its potential applications in various fields.
In conclusion, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is relatively simple, and it exhibits potent biological activities. Further studies are needed to fully understand the mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol involves the reaction of 5-bromo-2-aminophenol with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring. The final product is obtained by the addition of a phenol group to the thiadiazole ring using sodium hydroxide. The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is relatively simple and can be carried out in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
1,3,4-Thiadiazol-Derivate haben großes Interesse als potenzielle Antitumormittel geweckt. Diese Verbindungen sind Bioisostere von Pyrimidin, einem Schlüsselbaustein in der DNA-Replikation. Daher können sie Prozesse im Zusammenhang mit der DNA-Replikation stören und sowohl die Replikation von Bakterien als auch von Krebszellen hemmen . Das bromierte Derivat, 4-(5-Brom-1,3,4-thiadiazol-2-yl)phenol, könnte vielversprechende zytotoxische Eigenschaften gegen Krebszellen aufweisen.
Antimikrobielle Eigenschaften
Thiadiazol-Derivate, einschließlich This compound, besitzen antimikrobielle Aktivität. Sie wurden auf ihre Wirksamkeit gegen Bakterien, Pilze und Mykobakterien untersucht . Diese Verbindungen könnten möglicherweise zur Entwicklung neuer antimikrobieller Wirkstoffe beitragen.
Entzündungshemmende und analgetische Wirkungen
Einige Thiadiazol-Derivate zeigen entzündungshemmende und analgetische Eigenschaften. Diese Verbindungen können entzündungsfördernde Signalwege modulieren und Schmerzen lindern . Weitere Forschung ist erforderlich, um die spezifischen Wirkungen von This compound in diesem Zusammenhang zu untersuchen.
Antivirales Potenzial
Obwohl This compound nicht explizit untersucht wurde, haben andere Thiadiazol-Derivate antivirale Aktivität gezeigt. Die Untersuchung seines Potenzials gegen bestimmte Viren könnte sich lohnen .
Antidiabetische und antihypertensive Wirkungen
Thiadiazol-Derivate wurden auf ihre antidiabetischen und antihypertensiven Eigenschaften untersucht. Obwohl Daten zu This compound begrenzt sind, könnte es sich lohnen, seine Wirkungen in diesen Bereichen zu untersuchen .
Weitere therapeutische Aktivitäten
Thiadiazol-Derivate haben sich auch als vielversprechend erwiesen, um als Antipsychotika, Antidepressiva und Antikonvulsiva zu wirken . Obwohl spezifische Studien zu This compound rar sind, rechtfertigt sein Potenzial in diesen therapeutischen Kontexten weitere Erkundung.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHTXUDPYYVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)
![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine](/img/structure/B2390310.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2390314.png)

